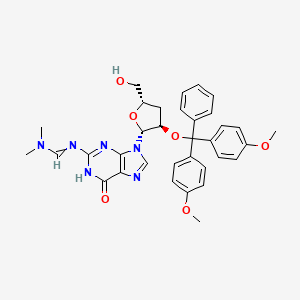

DMT-DMF-dG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

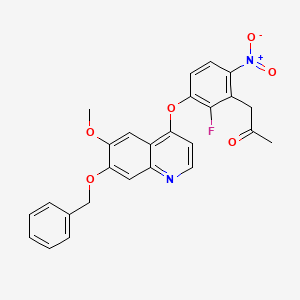

The synthesis of DMT-DMF-dG involves the protection of the deoxyguanosine base with dimethylformamidine (DMF) and the 5’ hydroxyl group with dimethoxytrityl (DMT). The 3’ hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically produced as a white to off-white powder with a purity of ≥99% as determined by reversed-phase HPLC .

Análisis De Reacciones Químicas

Types of Reactions

DMT-DMF-dG undergoes several types of chemical reactions, including:

Deprotection: Removal of the DMF and DMT protecting groups under acidic or basic conditions.

Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds during DNA synthesis.

Common Reagents and Conditions

Deprotection: Concentrated ammonia or mild acids are commonly used for deprotection.

Phosphoramidite Coupling: The coupling reaction is facilitated by activators such as tetrazole or ETT (ethylthiotetrazole) in anhydrous acetonitrile.

Major Products Formed

The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR, sequencing, and gene synthesis .

Aplicaciones Científicas De Investigación

DMT-DMF-dG is widely used in scientific research, particularly in the field of molecular biology. Its applications include:

DNA Synthesis: Used as a building block for the synthesis of DNA oligonucleotides.

Genetic Research: Facilitates the study of gene function and regulation by enabling the creation of specific DNA sequences.

Medical Research: Used in the development of diagnostic tools and therapeutic agents, including antisense oligonucleotides and siRNA.

Mecanismo De Acción

The mechanism of action of DMT-DMF-dG involves its incorporation into DNA sequences during oligonucleotide synthesis. The DMF protecting group ensures high coupling efficiency and rapid deprotection, leading to high-purity and high-yield oligonucleotides. The DMT group protects the 5’ hydroxyl group during synthesis and is removed at the final step to yield the desired oligonucleotide .

Comparación Con Compuestos Similares

Similar Compounds

DMT-dG(ib): Another phosphoramidite derivative of deoxyguanosine, protected by isobutyryl (ib) instead of DMF.

DMT-dA(bz): A phosphoramidite derivative of deoxyadenosine, protected by benzoyl (bz) at the base.

DMT-dC(bz): A phosphoramidite derivative of deoxycytidine, protected by benzoyl (bz) at the base.

Uniqueness

DMT-DMF-dG is unique due to its rapid deprotection and high stability in solution, making it particularly suitable for high-throughput DNA synthesis. The DMF protecting group reduces incomplete deprotection in G-rich sequences, enhancing the efficiency and quality of the synthesized oligonucleotides .

Propiedades

Fórmula molecular |

C34H36N6O6 |

|---|---|

Peso molecular |

624.7 g/mol |

Nombre IUPAC |

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,32+/m0/s1 |

Clave InChI |

IPAQINCVVCCVFU-YUXUKGBOSA-N |

SMILES isomérico |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

SMILES canónico |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)

![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)

![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)